molecular formula C24H25FN2O5S B300576 2-{(5Z)-5-[3-ethoxy-4-(2-methylpropoxy)benzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(4-fluorophenyl)acetamide

2-{(5Z)-5-[3-ethoxy-4-(2-methylpropoxy)benzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(4-fluorophenyl)acetamide

Cat. No. B300576
M. Wt: 472.5 g/mol
InChI Key: ZHBRMPWOJGWYEZ-MTJSOVHGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{(5Z)-5-[3-ethoxy-4-(2-methylpropoxy)benzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(4-fluorophenyl)acetamide is a chemical compound that has gained significant attention in scientific research for its potential therapeutic applications. This compound belongs to the class of thiazolidinediones and has been studied extensively for its pharmacological properties.

Mechanism of Action

The mechanism of action of 2-{(5Z)-5-[3-ethoxy-4-(2-methylpropoxy)benzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(4-fluorophenyl)acetamide involves the activation of peroxisome proliferator-activated receptor gamma (PPARγ). PPARγ is a transcription factor that plays a key role in glucose and lipid metabolism. Activation of PPARγ by the compound leads to increased insulin sensitivity and glucose uptake in cells. The compound also inhibits the activity of nuclear factor-kappa B (NF-κB), which is a transcription factor that plays a key role in inflammation and cancer development.
Biochemical and Physiological Effects
This compound has been found to have several biochemical and physiological effects. The compound has been found to improve insulin sensitivity and glucose uptake in cells, which can help in the treatment of type 2 diabetes. It has also been found to inhibit the activity of NF-κB, which can help in the treatment of inflammatory diseases and cancer. The compound has also been found to have antioxidant properties, which can help in the prevention of oxidative stress-related diseases.

Advantages and Limitations for Lab Experiments

The advantages of using 2-{(5Z)-5-[3-ethoxy-4-(2-methylpropoxy)benzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(4-fluorophenyl)acetamide in lab experiments include its potent pharmacological properties and its ability to activate PPARγ and inhibit NF-κB. However, the compound has limitations in terms of its solubility and stability, which can affect its efficacy in lab experiments.

Future Directions

There are several future directions for the study of 2-{(5Z)-5-[3-ethoxy-4-(2-methylpropoxy)benzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(4-fluorophenyl)acetamide. One potential direction is the development of more stable and soluble analogs of the compound for improved efficacy in lab experiments. Another direction is the study of the compound's potential use in the treatment of other diseases, such as neurodegenerative diseases and cardiovascular diseases. Additionally, the compound's potential use in combination therapy with other drugs should be explored for improved therapeutic outcomes.

Synthesis Methods

The synthesis method for 2-{(5Z)-5-[3-ethoxy-4-(2-methylpropoxy)benzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(4-fluorophenyl)acetamide involves the reaction of 4-fluoroaniline with ethyl 2-bromoacetate to produce 4-fluoro-N-ethoxybenzamide. This compound is then reacted with 2-methylpropyl magnesium bromide to obtain 4-(2-methylpropoxy)-N-ethoxybenzamide. The final step involves the reaction of this compound with thiosemicarbazide and acetic anhydride to produce the desired product.

Scientific Research Applications

2-{(5Z)-5-[3-ethoxy-4-(2-methylpropoxy)benzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(4-fluorophenyl)acetamide has been studied extensively for its potential therapeutic applications. It has been found to have anti-inflammatory, antidiabetic, and anticancer properties. The compound has been studied for its potential use in the treatment of type 2 diabetes, as it has been found to improve insulin sensitivity and glucose uptake in cells. It has also been studied for its potential use in the treatment of cancer, as it has been found to inhibit the growth of cancer cells and induce apoptosis.

properties

Molecular Formula

C24H25FN2O5S

Molecular Weight

472.5 g/mol

IUPAC Name

2-[(5Z)-5-[[3-ethoxy-4-(2-methylpropoxy)phenyl]methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-fluorophenyl)acetamide

InChI

InChI=1S/C24H25FN2O5S/c1-4-31-20-11-16(5-10-19(20)32-14-15(2)3)12-21-23(29)27(24(30)33-21)13-22(28)26-18-8-6-17(25)7-9-18/h5-12,15H,4,13-14H2,1-3H3,(H,26,28)/b21-12-

InChI Key

ZHBRMPWOJGWYEZ-MTJSOVHGSA-N

Isomeric SMILES

CCOC1=C(C=CC(=C1)/C=C\2/C(=O)N(C(=O)S2)CC(=O)NC3=CC=C(C=C3)F)OCC(C)C

SMILES

CCOC1=C(C=CC(=C1)C=C2C(=O)N(C(=O)S2)CC(=O)NC3=CC=C(C=C3)F)OCC(C)C

Canonical SMILES

CCOC1=C(C=CC(=C1)C=C2C(=O)N(C(=O)S2)CC(=O)NC3=CC=C(C=C3)F)OCC(C)C

Origin of Product

United States

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